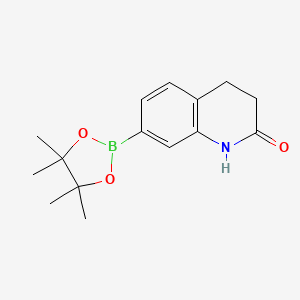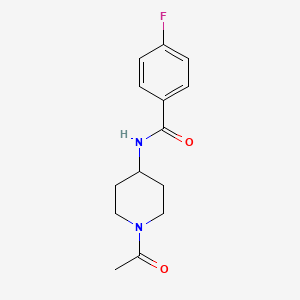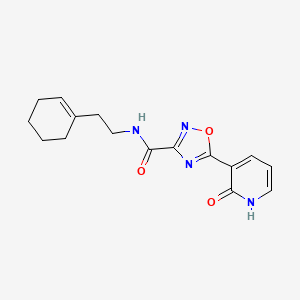![molecular formula C14H17Cl2NO4S B2693602 9-((2,5-Dichlorophenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1022851-93-9](/img/structure/B2693602.png)
9-((2,5-Dichlorophenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that includes a spiro[5.5]undecane structure, a 1,5-dioxa (which could refer to a 1,5-dioxane ring), and a 2,5-dichlorophenylsulfonyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the spiro[5.5]undecane structure, the introduction of the 1,5-dioxa group, and the attachment of the 2,5-dichlorophenylsulfonyl group .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of the spiro[5.5]undecane structure, which is a type of cyclic compound where two rings share a single atom . The 2,5-dichlorophenylsulfonyl group would add additional complexity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of the sulfonyl group and the 1,5-dioxa group could potentially make it reactive with various nucleophiles and electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar or nonpolar groups, and the presence of any functional groups .Scientific Research Applications
Crystal Structure Analysis
Research demonstrates the use of crystal X-ray diffraction and NMR techniques for elucidating the stereoscopic structures of similar spiro compounds, highlighting the importance of these methods in understanding the complex stereochemistry and molecular interactions of such molecules (Xiao-Qiao Sun et al., 2010).
Synthetic Applications
Spirocyclic compounds, including azaspiro[5.5]undecane derivatives, are synthesized for various applications. The research explores innovative synthetic routes and reactions, such as intramolecular Michael addition and Prins cascade cyclization, to create complex spirocyclic structures with potential as intermediates in pharmaceutical synthesis (C. Iwata et al., 1985), (B. Reddy et al., 2014).
Reagent Development
Innovations in reagent development for peptide synthesis have been reported, utilizing spirocyclic compounds as novel reagents. This includes the creation of Fmoc-amino acids using spirocyclic reagents, offering enhanced stability and purity for peptide synthesis (B. L. Rao et al., 2016).
Medicinal Chemistry
Spirocyclic compounds have been explored for their antibacterial properties, particularly in the modification of existing antibiotics such as ciprofloxacin. This research underscores the potential of spirocyclic derivatives to enhance or modify the antibacterial spectrum of known drugs (A. Lukin et al., 2022).
Material Science
The use of spirocyclic compounds as polymer stabilizers showcases their utility in material science. Research into synergistic stabilization mechanisms between phenolic and thiopropionate antioxidants involves spirocyclic structures, emphasizing their role in enhancing material properties (Shin-ichi Yachigo et al., 1992).
Mechanism of Action
Target of Action
The exact target of “9-((2,5-Dichlorophenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5Compounds with similar structures, such as 1,9-diazaspiro[55]undecanes, have been found to interact with various biological targets .
Mode of Action
The mode of action of “9-((2,5-Dichlorophenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5It’s possible that it might interact with its targets in a manner similar to other spiro compounds .
Biochemical Pathways
Without specific studies, it’s difficult to determine the exact biochemical pathways affected by “9-((2,5-Dichlorophenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane”. Related compounds have been found to affect various biochemical pathways .
Result of Action
The molecular and cellular effects of “9-((2,5-Dichlorophenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5Related compounds have shown various effects at the molecular and cellular level .
Safety and Hazards
Future Directions
properties
IUPAC Name |
9-(2,5-dichlorophenyl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17Cl2NO4S/c15-11-2-3-12(16)13(10-11)22(18,19)17-6-4-14(5-7-17)20-8-1-9-21-14/h2-3,10H,1,4-9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKQTUOWEMGZEPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2(CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)OC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17Cl2NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone](/img/structure/B2693519.png)




![9-(4-Fluorophenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one](/img/structure/B2693526.png)
![(2,7-Dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methanol](/img/structure/B2693527.png)
![Methyl 4,4-dioxo-9H-thieno[3,4-b][1,4]benzothiazine-1-carboxylate](/img/structure/B2693528.png)
![N-Methyl-N-[(1-phenylpyrazol-4-yl)methyl]prop-2-enamide](/img/structure/B2693531.png)
![3-Methylbutyl 2-amino-1-(furan-2-ylmethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate](/img/structure/B2693532.png)
![4-[2,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrrol-3-yl]-N-(2-methoxyethyl)-1,3-thiazol-2-amine hydrochloride](/img/structure/B2693535.png)
![3-(2-Methylphenyl)-2-methylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2693537.png)

